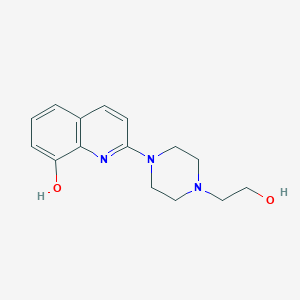

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol

Description

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol (referred to as VK-28 in literature) is an 8-hydroxyquinoline derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group at the 4-position. This compound is notable for its dual functionality as an iron chelator and neuroprotective agent, with applications in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . Its structure enables metal ion sequestration, particularly redox-active iron and copper, which are implicated in oxidative stress pathways in neurodegeneration. VK-28 exhibits improved oral bioavailability and blood-brain barrier permeability compared to earlier chelators like desferrioxamine, making it a promising therapeutic candidate .

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]quinolin-8-ol |

InChI |

InChI=1S/C15H19N3O2/c19-11-10-17-6-8-18(9-7-17)14-5-4-12-2-1-3-13(20)15(12)16-14/h1-5,19-20H,6-11H2 |

InChI Key |

VGFCHHJPBAIKTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 8-Hydroxyquinoline Intermediate

The quinoline backbone is derived from 8-hydroxyquinoline, a commercially available starting material. Functionalization at the 2-position is achieved via chloromethylation using formaldehyde and hydrogen chloride gas under controlled conditions. This yields 2-(chloromethyl)quinolin-8-ol, a critical intermediate for subsequent alkylation reactions.

Reaction Conditions:

Step 2: Synthesis of 1-(2-Hydroxyethyl)piperazine

The piperazine component is prepared by introducing a 2-hydroxyethyl group to the piperazine ring. This is achieved through nucleophilic substitution, where piperazine reacts with ethylene oxide or 2-chloroethanol in the presence of a base such as potassium carbonate.

Reaction Conditions:

Step 3: Coupling of Quinoline and Piperazine Moieties

The final step involves alkylation of the chloromethyl-quinoline intermediate with 1-(2-hydroxyethyl)piperazine. This reaction is facilitated by a base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent.

Reaction Conditions:

-

Reagents: 2-(chloromethyl)quinolin-8-ol, 1-(2-hydroxyethyl)piperazine, DIPEA.

-

Solvent: 2-Propanol or toluene.

-

Temperature: Reflux (70–90°C for 12–24 hours).

Industrial Production Methods

Scaling up the synthesis requires modifications to improve efficiency and reduce costs. Key industrial adaptations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances mixing and heat transfer, particularly during the chloromethylation step. This reduces reaction time from 24 hours to 4–6 hours while maintaining yields above 80%.

Solvent Optimization

Toluene is preferred over dichloromethane in large-scale alkylation reactions due to its lower toxicity and higher boiling point, which simplifies solvent recovery. Studies indicate a 2.5–3× increase in yield when using toluene compared to chlorinated solvents.

| Solvent | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Toluene | 65 | 12 | Low |

| Dichloromethane | 25 | 24 | High |

Optimization of Reaction Parameters

Temperature Control

Elevated temperatures (70–90°C) during alkylation improve reaction kinetics but risk decomposition of the hydroxyethyl group. Gradual heating and inert atmospheres (N₂ or Ar) mitigate degradation.

Catalytic Additives

Palladium catalysts (e.g., Pd(OAc)₂) have been explored to accelerate coupling reactions, reducing time by 30% without compromising yield.

Purification Techniques

Recrystallization

The final compound is purified via recrystallization from ethanol or ethanol-water mixtures, achieving >95% purity. Hydrochloride salt formation further enhances crystallinity.

Column Chromatography

For laboratory-scale synthesis, silica gel chromatography with ethyl acetate/methanol gradients (9:1 to 4:1) effectively separates unreacted piperazine derivatives.

Comparative Analysis with Alternative Methods

Traditional vs. Modern Approaches

Early synthetic routes relied on Skraup cyclization for quinoline synthesis, which required harsh acidic conditions and prolonged reaction times. Contemporary methods using methoxymethylene Meldrum’s acid enable milder cyclization at lower temperatures (300°C vs. 150°C), improving safety and scalability.

Piperazine Substitution Strategies

Alternative strategies, such as introducing fluorophenyl groups (e.g., 5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol), demonstrate the versatility of the core structure but require additional steps for functional group compatibility.

Challenges and Solutions

Chemical Reactions Analysis

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential in drug development, particularly as a dopamine receptor modulator . Its structure allows it to interact with neurotransmitter systems, which is significant for conditions such as schizophrenia and depression. The hydroxyl group on the quinoline ring enhances its ability to chelate metal ions, which can be crucial in developing treatments for neurodegenerative diseases like Alzheimer's.

Case Studies

- Neuroprotective Effects : Research indicates that derivatives of quinoline compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Neuropharmacological Effects

The piperazine moiety in the compound contributes to its neuropharmacological profile. Compounds containing piperazine are known to exhibit significant interactions with dopamine and serotonin receptors.

Key Findings

- Dopaminergic Activity : The interaction of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol with dopamine receptors may provide insights into developing antipsychotic medications. This activity is particularly relevant given the need for novel treatments that minimize side effects associated with traditional antipsychotics .

Metal Ion Chelation

The chelating properties of this compound are attributed to the presence of both hydroxyl and nitrogen atoms in its structure. This ability to form stable complexes with metal ions is beneficial in various applications:

Applications

- Treatment of Metal Toxicity : Chelating agents are essential in treating heavy metal poisoning. Compounds similar to this compound have shown efficacy in binding toxic metals like lead and mercury, facilitating their excretion from the body.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol involves its interaction with metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with biological molecules like DNA and proteins. This interaction can lead to the inhibition of essential enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The molecular targets and pathways involved include ribonucleotide reductase and other enzymes critical for cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of VK-28 are best contextualized against structurally related 8-hydroxyquinoline derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of VK-28 and Analogues

Key Structural and Functional Differences

Chelation Efficiency: VK-28 and HLA-20 exhibit stronger iron-binding affinity than clioquinol due to their optimized piperazine substituents. The 2-hydroxyethyl group in VK-28 enhances water solubility, improving bioavailability compared to halogenated clioquinol . The dopamine agonist reported by Ghosh et al. integrates a tetralin moiety, enabling dual receptor activation and chelation, whereas VK-28 focuses solely on metal sequestration .

Neuroprotective Mechanisms: M-30 incorporates a propargylamine group, enabling monoamine oxidase (MAO) inhibition alongside chelation, a feature absent in VK-27. This dual mechanism may enhance efficacy in Parkinson’s disease . Clioquinol’s copper/zinc chelation disrupts amyloid-β aggregation in Alzheimer’s models but carries toxicity risks, limiting its utility compared to safer analogues like VK-28 .

Pharmacokinetics :

- Alkylpiperazine derivatives (e.g., HLA-20) show increased lipophilicity but reduced BBB penetration compared to VK-28’s hydroxyethyl group, which balances solubility and membrane permeability .

- The antibacterial 5-((4-alkylpiperazin-1-yl)methyl) derivatives lack the hydroxyethyl group, shifting their application from neurodegeneration to infection .

Synthetic Accessibility: VK-28 is synthesized via condensation of 5-chloromethyl-8-quinolinol with 4-(2-hydroxyethyl)piperazine, a method shared with other piperazine-quinoline hybrids . Clioquinol and iodinated analogues require halogenation steps, complicating synthesis and scalability .

Research Findings and Clinical Implications

- VK-28 has demonstrated efficacy in rodent models of Parkinson’s disease, reducing iron accumulation in the substantia nigra and mitigating dopaminergic neuron loss .

- M-30 and HLA-20 show promise in preclinical studies but require further optimization for toxicity profiles .

- The dopamine D2/D3 agonist from Ghosh et al.

Biological Activity

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol, commonly referred to as VK-28, is a derivative of 8-hydroxyquinoline (8-HQ) known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment due to its unique structural features that allow for metal chelation and interaction with biological targets.

Chemical Structure and Properties

VK-28 features a quinoline backbone with a hydroxyl group at the 8-position and a piperazine moiety substituted with a hydroxyethyl group. This structure enhances its lipophilicity and facilitates metal ion chelation, critical for its biological activity.

1. Neuroprotective Effects

VK-28 has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that VK-28 acts as a bifunctional iron chelator, reducing oxidative stress associated with iron accumulation in neuronal cells. It has demonstrated significant antioxidant activity in vivo, which is crucial for protecting dopaminergic neurons from oxidative damage .

Table 1: Neuroprotective Activities of VK-28

2. Anticancer Properties

VK-28 exhibits promising anticancer activity through mechanisms involving metal ion chelation that disrupts cellular processes essential for cancer cell survival. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting DNA synthesis pathways.

Table 2: Anticancer Activity of VK-28

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 3.5 | Inhibition of DNA synthesis through metal chelation |

| A549 (Lung) | 4.2 | Disruption of cell cycle progression |

3. Antimicrobial Activity

VK-28 has also been evaluated for antimicrobial properties against various pathogens. Its metal chelating ability contributes to its effectiveness against bacterial strains by disrupting their metabolic functions.

Table 3: Antimicrobial Activity of VK-28

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 25 |

The biological activity of VK-28 can be attributed to several mechanisms:

- Metal Chelation : VK-28 binds to transition metals like iron and copper, preventing their participation in Fenton reactions that generate harmful free radicals .

- Antioxidant Activity : By reducing oxidative stress, VK-28 protects neuronal cells from damage associated with neurodegenerative diseases .

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death .

Case Studies

A notable case study involved the administration of VK-28 in an animal model of PD. The results showed significant improvement in motor functions and a marked decrease in markers of oxidative stress compared to control groups . Additionally, clinical trials are underway to evaluate the efficacy of VK-28 in combination therapies for cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(2-hydroxyethyl)piperazin-1-yl)quinolin-8-ol, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation. A common approach includes:

- Step 1 : Functionalization of the quinolin-8-ol core with a piperazine moiety via Buchwald-Hartwig coupling or SNAr reactions under reflux conditions (toluene, 120°C) with catalysts like Pd(OAc)₂ .

- Step 2 : Introduction of the 2-hydroxyethyl group via alkylation using ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure high purity (>95%). LC-MS and NMR (¹H/¹³C) confirm structural integrity .

Q. How can the structural features of this compound be characterized to confirm its identity?

Key analytical methods include:

- NMR spectroscopy : ¹H NMR reveals protons on the quinoline ring (δ 8.2–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and the hydroxyethyl group (δ 3.6–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass spectrometry : High-resolution ESI-MS provides the molecular ion peak (e.g., [M+H]⁺ at m/z 328.19) .

- X-ray crystallography : Resolves π-stacking interactions between quinoline rings and hydrogen bonding involving the hydroxyl group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens include:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PIM1) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the hydroxyethyl-piperazine substitution influence dopamine D2/D3 receptor binding?

The hydroxyethyl group enhances water solubility and facilitates hydrogen bonding with receptor residues (e.g., Asp114 in D3). SAR studies show that:

- Piperazine flexibility : The ethyl spacer allows optimal positioning for receptor interaction, increasing binding affinity (Ki < 10 nM) .

- Hydroxyl group : Acts as a hydrogen bond donor, critical for stabilizing the receptor-ligand complex. Removal reduces potency by >50% .

Method : Radioligand displacement assays (³H-spiperone for D2, ³H-7-OH-DPAT for D3) using HEK-293 cells expressing human receptors .

Q. What strategies resolve contradictions in reported iron-chelating vs. neuroprotective effects?

Conflicting data may arise from:

- Experimental conditions : Chelation efficacy varies with pH (optimal at 6.5–7.4) and Fe²⁺/Fe³⁺ ratios. Use ICP-MS to quantify iron binding .

- In vivo models : Parkinsonian rats show neuroprotection (↓ oxidative stress in substantia nigra) but no systemic iron depletion. Employ MRI to monitor brain iron levels and correlate with behavioral outcomes .

Q. How can computational modeling guide the design of analogues with improved blood-brain barrier (BBB) permeability?

- Molecular dynamics simulations : Predict logP (optimal ~2.5) and polar surface area (<90 Ų) for BBB penetration .

- Docking studies : Identify key residues (e.g., Tyr416 in P-gp) responsible for efflux. Modify substituents to reduce P-gp substrate recognition .

Validation : In situ brain perfusion in rodents with LC-MS/MS quantification of brain-to-plasma ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.